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molecular formula C7H11ClO B081787 2-Chloro-2-methylcyclohexanone CAS No. 10409-46-8

2-Chloro-2-methylcyclohexanone

Cat. No. B081787
M. Wt: 146.61 g/mol
InChI Key: IDRWHLQDVSLCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04315031

Procedure details

112 g of 2-methylcyclohexanone and 500 ml carbon tetrachloride are mixed in a three neck flask and 90 ml of thionyl chloride in 150 ml of carbon tetrachloride are added dropwise in the course of 60 minutes, under vigorous stirring while keeping the temperature at about 15° with a water bath. Stirring is maintained for a further 2 hours. The reaction medium is then washed three times with dilute hydrochloric acid, twice with a saturated solution of sodium bicarbonate and finally with a saturated solution of sodium chloride. The organic phase is separated, dried over sodium sulphate and the solvent is evaporated off under reduced pressure. The dry residue of 2-methyl-2-chlorocyclohexanone weighing about 180 g is purified by fractional distillation. The main fraction boils at 85°-90° (20 mm Hg); nD25 =1.4672.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:8].S(Cl)([Cl:11])=O>C(Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1([Cl:11])[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:8]

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
CC1C(CCCC1)=O
Name
Quantity
90 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise in the course of 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
at about 15°
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for a further 2 hours
Duration
2 h
WASH
Type
WASH
Details
The reaction medium is then washed three times with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The dry residue of 2-methyl-2-chlorocyclohexanone weighing about 180 g is purified by fractional distillation

Outcomes

Product
Name
Type
Smiles
CC1(C(CCCC1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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